molecular formula C14H16N2O2 B14587753 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine CAS No. 61469-80-5

1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine

Cat. No.: B14587753
CAS No.: 61469-80-5
M. Wt: 244.29 g/mol
InChI Key: FDPVALSQMHIREJ-UHFFFAOYSA-N
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Description

1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a nitrophenyl-substituted butadiene chain

Preparation Methods

The synthesis of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates. Common solvents include dichloromethane and ethanol.

    Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and electrophiles for substitution reactions. The reactions are often carried out at room temperature or slightly elevated temperatures.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-Nitrophenyl)-1,3-butadiene and 1-Phenylpyrrolidine share structural similarities.

    Uniqueness: The presence of both the nitrophenyl and pyrrolidine moieties in a single molecule gives it unique chemical and biological properties, distinguishing it from other related compounds.

Properties

CAS No.

61469-80-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(4-nitro-2-phenylbuta-1,3-dienyl)pyrrolidine

InChI

InChI=1S/C14H16N2O2/c17-16(18)11-8-14(12-15-9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2

InChI Key

FDPVALSQMHIREJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=C(C=C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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